Cas no 827-99-6 (3-(Trifluoromethoxy)phenol)

3-(Trifluoromethoxy)phenol is a fluorinated aromatic compound featuring a phenol group substituted with a trifluoromethoxy moiety at the meta position. This structure imparts unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group improves metabolic stability and bioavailability, while the phenol functionality allows for further derivatization. Its applications include intermediates for bioactive molecules, such as herbicides, fungicides, and pharmaceuticals. The compound's stability under various reaction conditions and compatibility with cross-coupling reactions further enhance its utility in organic synthesis. High purity grades are available to meet stringent research and industrial requirements.
3-(Trifluoromethoxy)phenol structure
3-(Trifluoromethoxy)phenol structure
Product name:3-(Trifluoromethoxy)phenol
CAS No:827-99-6
MF:C7H5F3O2
MW:178.108612775803
MDL:MFCD00040987
CID:40023
PubChem ID:2733261

3-(Trifluoromethoxy)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-(Trifluoromethoxy)phenol
    • 3-(Trifluoromethoxy)
    • 3-Hydroxyphenyl Trifluoromethyl Ether
    • 3-trifluoromethoxyphenol
    • 3-trifluoromethyl-phenol
    • m-Trifluoromethoxyphenol
    • 3-(Trifluoromethoxy)phenol (ACI)
    • Phenol, m-(trifluoromethoxy)- (7CI, 8CI)
    • AKOS005145713
    • AM61676
    • MFCD00040987
    • BP-10494
    • SCHEMBL224912
    • PS-8562
    • 3-(trifluoromethoxy) phenol
    • AC-13598
    • CS-W007985
    • SY017829
    • T1615
    • m-trifluoromethoxy phenol
    • F0001-2121
    • m-(trifluoromethoxy)phenol
    • 3-Trifluoromethoxy-phenol
    • 3-[(trifluoromethyl)oxy]phenol
    • 827-99-6
    • 3-trifluoromethoxy phenol
    • FT-0613914
    • DTXSID90369815
    • Phenol, 3-(trifluoromethoxy)-
    • EN300-104425
    • 2-Propenal, 3-(2-chlorophenyl)-2-methyl-
    • DB-024256
    • BBL100826
    • STL554620
    • 3-(Tifluoromethoxy)phenol
    • MDL: MFCD00040987
    • Inchi: 1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
    • InChI Key: UWLJERQTLRORJN-UHFFFAOYSA-N
    • SMILES: FC(OC1C=C(O)C=CC=1)(F)F
    • BRN: 1868036

Computed Properties

  • Exact Mass: 178.02400
  • Monoisotopic Mass: 178.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.5A^2
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 1.379
  • Melting Point: 69-70°C
  • Boiling Point: 80°C/24mmHg(lit.)
  • Flash Point: 84 ºC
  • Refractive Index: 1.445-1.447
  • PSA: 29.46000
  • LogP: 2.29080
  • Solubility: Not determined

3-(Trifluoromethoxy)phenol Security Information

3-(Trifluoromethoxy)phenol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-(Trifluoromethoxy)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB104269-25 g
3-(Trifluoromethoxy)phenol, 97%; .
827-99-6 97%
25g
€104.90 2023-01-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1615-5G
3-(Trifluoromethoxy)phenol
827-99-6 >98.0%(GC)
5g
¥145.00 2024-04-15
eNovation Chemicals LLC
D508107-5g
3-(TrifluoroMethoxy)phenol
827-99-6 97%
5g
$110 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044382-10g
3-(Trifluoromethoxy)phenol
827-99-6 98%
10g
¥118.00 2024-07-28
Enamine
EN300-104425-0.5g
3-(trifluoromethoxy)phenol
827-99-6 95.0%
0.5g
$21.0 2025-03-21
Enamine
EN300-104425-10.0g
3-(trifluoromethoxy)phenol
827-99-6 95.0%
10.0g
$47.0 2025-03-21
Enamine
EN300-104425-100.0g
3-(trifluoromethoxy)phenol
827-99-6 95.0%
100.0g
$213.0 2025-03-21
Enamine
EN300-104425-0.25g
3-(trifluoromethoxy)phenol
827-99-6 95.0%
0.25g
$19.0 2025-03-21
Chemenu
CM116983-500g
3-(Trifluoromethoxy)phenol
827-99-6 95%+
500g
$*** 2023-03-29
Life Chemicals
F0001-2121-1g
3-(Trifluoromethoxy)phenol
827-99-6 95%+
1g
$21.0 2023-09-07

3-(Trifluoromethoxy)phenol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation of (trifluoromethoxy)phenols from bis[(trifluoromethoxy)phenyl] carbonates
, Japan, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Tetrahydrofuran ;  3.4 min, 250 psi, -10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Continuous-Flow Synthesis of Functionalized Phenols by Aerobic Oxidation of Grignard Reagents
He, Zhi; et al, Angewandte Chemie, 2014, 53(13), 3353-3357

3-(Trifluoromethoxy)phenol Raw materials

3-(Trifluoromethoxy)phenol Preparation Products

3-(Trifluoromethoxy)phenol Related Literature

Additional information on 3-(Trifluoromethoxy)phenol

Comprehensive Overview of 3-(Trifluoromethoxy)phenol (CAS No. 827-99-6): Properties, Applications, and Industry Trends

3-(Trifluoromethoxy)phenol (CAS No. 827-99-6) is a fluorinated aromatic compound widely recognized for its unique chemical properties and versatility in industrial applications. This trifluoromethoxy-substituted phenol derivative features a phenol ring modified with a trifluoromethoxy group at the meta position, enhancing its stability and reactivity. The compound's molecular formula, C7H5F3O2, and molecular weight of 178.11 g/mol make it a valuable intermediate in pharmaceuticals, agrochemicals, and specialty materials.

In recent years, the demand for fluorinated organic compounds like 3-(Trifluoromethoxy)phenol has surged due to their role in drug discovery and crop protection. Researchers highlight its potential as a building block for bioactive molecules, particularly in designing herbicides and pharmaceutical intermediates. The trifluoromethoxy moiety improves metabolic stability and lipophilicity, addressing key challenges in modern medicinal chemistry.

From a synthesis perspective, 827-99-6 is typically produced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. Its boiling point (≈210°C) and solubility in organic solvents like ethanol and dichloromethane facilitate purification and handling. Advanced analytical techniques such as GC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for GMP-compliant manufacturing.

Environmental and regulatory considerations are increasingly shaping the discourse around fluorinated chemicals. While 3-(Trifluoromethoxy)phenol exhibits lower toxicity compared to non-fluorinated analogs, its biodegradation pathways and eco-toxicity profile remain active research areas. The compound aligns with green chemistry principles when used in catalytic quantities, reducing waste generation in fine chemical synthesis.

The global market for meta-substituted phenols is projected to grow at 5.2% CAGR (2023-2030), driven by Asia-Pacific pharmaceutical hubs. Key suppliers optimize cost-effective production through continuous flow chemistry, responding to demand for high-value intermediates. Patent analysis reveals increasing applications in OLED materials and liquid crystal formulations, expanding beyond traditional sectors.

For researchers exploring structure-activity relationships, 827-99-6 serves as a model compound to study electronic effects of fluorinated substituents. Computational chemistry studies demonstrate how the trifluoromethoxy group influences π-electron density distribution, enabling rational design of novel catalysts. These insights are particularly relevant for asymmetric synthesis applications.

Storage and handling recommendations for 3-(Trifluoromethoxy)phenol emphasize protection from moisture and oxidation. Technical datasheets specify amber glass containers with argon inerting for long-term stability. The compound's vapor pressure (0.12 mmHg at 25°C) and flash point (>110°C) classify it as stable under standard laboratory conditions.

Emerging applications in material science leverage the compound's ability to modify polymer properties. When incorporated into epoxy resins or polycarbonates, it enhances thermal resistance and dielectric properties. These innovations address needs in electronics encapsulation and aerospace composites, where performance under extreme conditions is paramount.

Analytical method development for 827-99-6 continues to evolve, with recent publications detailing HPLC-UV protocols achieving <0.1% detection limits. Such advancements support quality control in contract manufacturing organizations (CMOs), where precise quantification of process impurities ensures regulatory compliance for API production.

In conclusion, 3-(Trifluoromethoxy)phenol represents a strategic compound at the intersection of multiple technological frontiers. Its balanced reactivity-selectivity profile and scalable synthesis position it as an enabler for next-generation functional materials and biologically active compounds. Ongoing research into sustainable fluorination methods promises to further elevate its industrial relevance in coming decades.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:827-99-6)3-(Trifluoromethoxy)phenol
1690396
Purity:98%
Quantity:Company Customization
Price ($):Inquiry